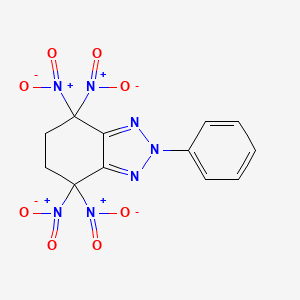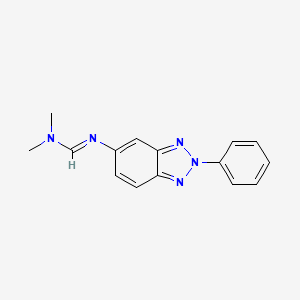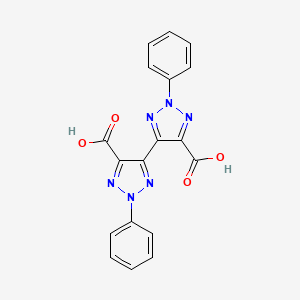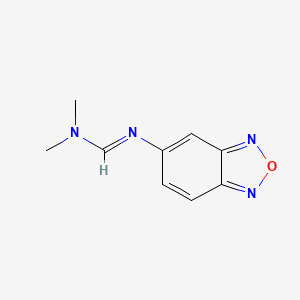![molecular formula C14H15N3O3 B3834481 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B3834481.png)
7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol
Vue d'ensemble
Description
7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol, also known as PTIO, is a nitric oxide (NO) scavenger that is commonly used in scientific research. PTIO has been extensively studied due to its unique chemical structure and its ability to interact with NO, a key signaling molecule in the body.
Mécanisme D'action
7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes NO from the system, which can alter cellular signaling pathways. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol has been shown to inhibit NO-dependent vasodilation, which suggests that it may play a role in the regulation of blood pressure.
Biochemical and Physiological Effects:
7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol has been shown to have a wide range of biochemical and physiological effects. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol has been shown to inhibit NO-dependent vasodilation, which suggests that it may play a role in the regulation of blood pressure. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of cardiovascular disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol has several advantages for lab experiments. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol is a potent scavenger of NO, which makes it an ideal tool for investigating the effects of NO on cellular signaling pathways. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol is also relatively stable, which makes it easy to handle and store. However, 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol has several limitations. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol can react with other molecules in the system, which can complicate data interpretation. Additionally, 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol research include the development of new 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol derivatives and the investigation of the role of NO in various biological processes. Overall, 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol is an important tool for investigating the complex role of NO in cellular signaling pathways and has the potential to lead to new therapeutic interventions for a wide range of diseases.
Applications De Recherche Scientifique
7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol is commonly used in scientific research to study the role of NO in various biological processes. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol is a potent scavenger of NO, which makes it an ideal tool for investigating the effects of NO on cellular signaling pathways. 7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol has been used in a wide range of research areas, including cardiovascular disease, cancer, and inflammation.
Propriétés
IUPAC Name |
6-hydroxy-7-phenyl-5,5a,7,8-tetrahydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-8a-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14-8-11(9-4-2-1-3-5-9)17(19)12(14)7-6-10-13(14)16-20-15-10/h1-5,11-12,18-19H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHHCRHOUSLOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3(C1N(C(C3)C4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5256329 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-methyl-2-nitrophenyl)amino]-4-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B3834404.png)
![4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B3834410.png)

![{5-[(hydroxyimino)(2-thienyl)methyl]-2-thienyl}acetic acid](/img/structure/B3834423.png)



![5-nitrospiro[benzimidazole-2,1'-cyclohexane] 1,3-dioxide](/img/structure/B3834464.png)

![ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B3834482.png)
![7-methylfuro[3,2-e][2,1,3]benzoxadiazole](/img/structure/B3834488.png)

